4-({1-[(2,3-dimethoxyphenyl)methyl]azetidin-3-yl}oxy)-2-methylpyridine
Description
4-({1-[(2,3-Dimethoxyphenyl)methyl]azetidin-3-yl}oxy)-2-methylpyridine is a heterocyclic compound featuring a pyridine core substituted at the 4-position with an azetidin-3-yloxy group. The azetidine ring (a four-membered nitrogen-containing heterocycle) is further functionalized with a 2,3-dimethoxyphenylmethyl moiety, while the pyridine ring bears a methyl group at the 2-position.
The compound’s design leverages the electron-rich dimethoxyphenyl group, which may enhance binding interactions with biological targets, and the azetidine ring’s constrained geometry, which could improve metabolic stability compared to larger heterocycles like piperidine .
Properties
IUPAC Name |
4-[1-[(2,3-dimethoxyphenyl)methyl]azetidin-3-yl]oxy-2-methylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-13-9-15(7-8-19-13)23-16-11-20(12-16)10-14-5-4-6-17(21-2)18(14)22-3/h4-9,16H,10-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRQQCZFVAKDIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OC2CN(C2)CC3=C(C(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Azetidine or Related Heterocycles
Example 321 (EP 4 374 877 A2) :
- Structure : (4aR)-1-[2,3-(Difluoro-4-iodophenyl)methyl]-N-[2-(2,3-dimethoxyphenyl)-4-(trifluoromethyl)phenyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide.
- Comparison : Shares the 2,3-dimethoxyphenylmethyl motif but replaces the azetidine with a pyrrolo-pyridazine scaffold. The addition of trifluoromethyl and iodine substituents likely alters lipophilicity and target selectivity compared to the simpler azetidine-pyridine framework .
Compound from EP 4 374 877 A2 (Entry 35) :
- Structure: 6-[[2,3-difluoro-4-[1-(2-methoxyethyl)azetidin-3-yl]oxyphenyl]methyl]-9-hydroxy-5-methyl-7-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-5,6-diazaspiro[3.5]non-8-ene-8-carboxamide.
- Comparison : Contains an azetidine ring linked to a difluorophenyl group but introduces a diazaspiro system and trifluoromethylpyrimidine. These modifications suggest enhanced target specificity, possibly for kinase inhibition, compared to the simpler pyridine derivative .
Pyridine Derivatives with Functionalized Substituents
Compound 3 (Adv. Sci. Supporting Information) :
- Structure : Methyl 4-((2-(((1H-benzo[d]imidazol-2-yl)sulfinyl)methyl)-3-methylpyridin-4-yl)oxy)-3-methoxybenzoate.
- Comparison : Shares a pyridine core substituted with a methoxybenzoate group but replaces the azetidine with a benzimidazole sulfinyl moiety. The sulfinyl group may confer redox activity or alter solubility .
Catalog Entry (Pyridine Derivatives, 2017) :
- Structure: (2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol.
- Comparison: Features a pyridine ring with chloro and dimethoxymethyl substituents.
Piperidine and Pyrrolidine Analogues
CAS 243640-37-1 :
- Structure: (2,3-Dimethoxyphenyl){1-[(4-fluorophenyl)acetyl]piperidin-4-yl}methanol.
- Comparison : Replaces azetidine with a six-membered piperidine ring. The fluorophenyl acetyl group increases molecular weight (387.44 g/mol) and may enhance blood-brain barrier penetration compared to the smaller azetidine derivative .
Pyrrolidine Derivative (Organic & Biomolecular Chemistry, 2017) :
- Structure: 5-Ethyl 2-methyl 4-(4-(tert-butyl)phenyl)-3,3-dicyano-2-(2-methoxy-2-oxoethyl)pyrrolidine-2,5-dicarboxylate.
- Comparison: Utilizes a pyrrolidine ring with tert-butyl and cyano groups. The bulky tert-butyl substituent likely impacts steric interactions in biological systems .
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